Slower OH Radical Reaction Rate Compared to Mesityl Oxide
In a direct comparative study of atmospheric oxidation, the rate coefficient for the reaction of 3-methyl-3-penten-2-one with OH radicals was determined to be (6.5±1.2)×10⁻¹¹ cm³molecule⁻¹s⁻¹. This represents a quantifiably slower reactivity compared to its isomer, 4-methyl-3-penten-2-one (mesityl oxide), which exhibited a rate coefficient of (8.1±1.3)×10⁻¹¹ cm³molecule⁻¹s⁻¹ under identical conditions . Furthermore, the OH-initiated oxidation product distribution is markedly different, with no RONO₂ formation observed for 3-methyl-3-penten-2-one, in contrast to mesityl oxide where RONO₂ formation had an upper yield limit of 0.15 .
| Evidence Dimension | Atmospheric oxidation kinetics (OH radical reaction rate coefficient) |
|---|---|
| Target Compound Data | (6.5±1.2)×10⁻¹¹ cm³molecule⁻¹s⁻¹ |
| Comparator Or Baseline | 4-Methyl-3-penten-2-one (mesityl oxide): (8.1±1.3)×10⁻¹¹ cm³molecule⁻¹s⁻¹ |
| Quantified Difference | 20% slower rate coefficient for 3-methyl-3-penten-2-one |
| Conditions | 298±3 K and 990±15 mbar in atmospheric simulation chambers using long-path FTIR spectroscopy |
Why This Matters
This data is critical for environmental risk assessment and atmospheric modeling; a slower oxidation rate implies a longer atmospheric lifetime and different secondary pollutant formation potential, directly influencing regulatory compliance and process safety evaluations.
- [1] Illmann, N., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13667–13687. View Source
